molecular formula C11H20 B7812450 1-Undecyne CAS No. 102681-76-5

1-Undecyne

Cat. No.: B7812450
CAS No.: 102681-76-5
M. Wt: 152.28 g/mol
InChI Key: YVSFLVNWJIEJRV-UHFFFAOYSA-N
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Description

1-Undecyne is an organic compound with the molecular formula C11H20 . It is a terminal alkyne, meaning it has a triple bond between two carbon atoms at the end of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecyne can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of acetylene with 1-bromodecane in the presence of a strong base such as sodium amide. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

1-Undecyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, ozone.

    Reducing Agents: Hydrogen gas, palladium or nickel catalyst.

    Nucleophiles: Sodium amide, organolithium reagents.

Major Products Formed:

Scientific Research Applications

1-Undecyne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Undecyne involves its ability to undergo various chemical reactions due to the presence of the triple bond. This triple bond is highly reactive and can participate in addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

1-Undecyne can be compared with other terminal alkynes such as:

  • 1-Octyne (C8H14)
  • 1-Decyne (C10H18)
  • 1-Dodecyne (C12H22)

Uniqueness of this compound:

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage this compound in various scientific and industrial fields.

Properties

IUPAC Name

undec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFLVNWJIEJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062288
Record name 1-Undecyne
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-98-3, 102681-76-5
Record name 1-Undecyne
Source CAS Common Chemistry
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Record name 1-Undecyne
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Record name Undecyne
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Record name 1-Undecyne
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Record name 1-Undecyne
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Record name 1-Undecyne
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Record name 1-UNDECYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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